molecular formula C61H109N11O12 B1669522 Cyclosporin B CAS No. 63775-95-1

Cyclosporin B

Cat. No.: B1669522
CAS No.: 63775-95-1
M. Wt: 1188.6 g/mol
InChI Key: UCOQITKXMNKTKF-BMNGICEZSA-N
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Description

Cyclosporin B is a cyclic peptide with immunosuppressive properties, similar to its more well-known counterpart, Cyclosporin A.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclosporin B can be synthesized chemically using N-methylated peptides via a series of isonitrile coupling reactions. The synthesis involves the preparation of the enantiomerically pure amino acid (4R)-4-((E)-2-butenyl-4,N-dimethyl-L-threonine), which is a novel amino acid present in the structure of this compound .

Industrial Production Methods: Industrial production of this compound involves the fermentation of the fungus Tolypocladium inflatum. The fungus is cultivated in large bioreactors, and the compound is extracted and purified from the fermentation broth. This method ensures a consistent and scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions: Cyclosporin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create analogues with improved efficacy and reduced toxicity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various analogues of this compound, which are studied for their potential therapeutic applications .

Scientific Research Applications

Cyclosporin B has a wide range of scientific research applications:

Mechanism of Action

Cyclosporin B exerts its effects by inhibiting the activity of calcineurin, a calcium- and calmodulin-dependent phosphatase. This inhibition prevents the activation of T-cells and the subsequent production of interleukin-2, a key cytokine involved in the immune response. The molecular targets of this compound include the cytosolic receptor protein cyclophilin, which forms a complex with the compound to inhibit calcineurin .

Comparison with Similar Compounds

Uniqueness of Cyclosporin B: this compound is unique due to its specific structure and the presence of the novel amino acid (4R)-4-((E)-2-butenyl-4,N-dimethyl-L-threonine). This structural uniqueness contributes to its distinct pharmacological properties and potential therapeutic applications .

Properties

CAS No.

63775-95-1

Molecular Formula

C61H109N11O12

Molecular Weight

1188.6 g/mol

IUPAC Name

(3S,6S,9S,12S,15R,18S,21S,24S,30S,33R)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28,30-decamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C61H109N11O12/c1-25-26-27-39(14)51(74)50-55(78)64-41(16)56(79)66(18)32-47(73)67(19)43(28-33(2)3)54(77)65-48(37(10)11)60(83)68(20)44(29-34(4)5)53(76)62-40(15)52(75)63-42(17)57(80)69(21)45(30-35(6)7)58(81)70(22)46(31-36(8)9)59(82)71(23)49(38(12)13)61(84)72(50)24/h25-26,33-46,48-51,74H,27-32H2,1-24H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)/b26-25+/t39?,40-,41+,42+,43+,44+,45+,46+,48+,49+,50-,51?/m1/s1

InChI Key

UCOQITKXMNKTKF-BMNGICEZSA-N

Isomeric SMILES

C/C=C/CC(C)C([C@@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C)O

SMILES

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C)O

Canonical SMILES

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C)O

Appearance

Solid powder

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cyclosporin B, 7-L-Alanine-cyclosporin A, Antibiotic S 7481F2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclosporin B
Reactant of Route 2
Cyclosporin B
Reactant of Route 3
Cyclosporin B
Reactant of Route 4
Cyclosporin B
Reactant of Route 5
Cyclosporin B
Reactant of Route 6
Cyclosporin B

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